
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays an important role in the survival and proliferation of cancer cells.
科学的研究の応用
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other anticancer drugs. This compound has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, which is currently used for the treatment of several types of lymphoma and leukemia.
作用機序
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide selectively inhibits BTK, which is a key mediator of B-cell receptor (BCR) signaling. BCR signaling plays an important role in the survival and proliferation of cancer cells, particularly in B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system (CNS) malignancies. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to be selective for BTK. This compound has also been shown to exhibit potent antitumor activity in preclinical models of various types of cancers, making it a promising candidate for further development. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be effective against all types of cancers, and its efficacy may be influenced by the genetic background of the cancer cells.
将来の方向性
There are several future directions for the development of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide. One area of interest is the use of this compound in combination with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy. Another area of interest is the development of this compound for the treatment of CNS malignancies, which are often difficult to treat due to the blood-brain barrier. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound, as well as its potential for resistance development. Overall, this compound represents a promising candidate for the treatment of various types of cancers, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxybenzenesulfonamide involves several steps, starting from the reaction of 4-methoxybenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-ol to obtain the intermediate compound 3-(furan-2-yl)-2-hydroxy-2-methylpropyl 4-methoxybenzenesulfonate. This intermediate is then reacted with 3-chloropropionyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and identity of the compound have been confirmed using various analytical techniques.
特性
IUPAC Name |
3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S/c1-15(18,9-11-4-3-7-22-11)10-17-23(19,20)12-5-6-14(21-2)13(16)8-12/h3-8,17-18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBSJHLSYOKPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)
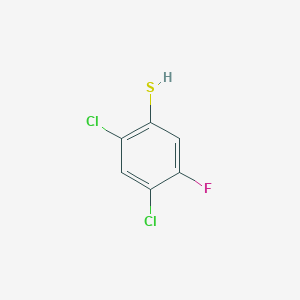
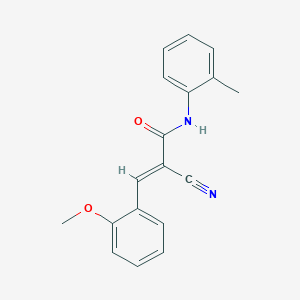
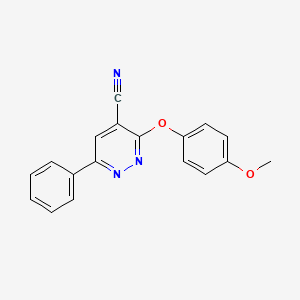
![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)
![4-Azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride](/img/structure/B2846643.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)
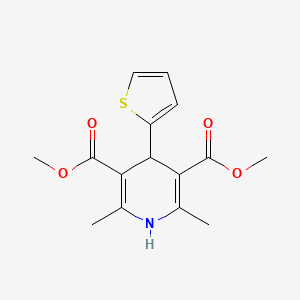
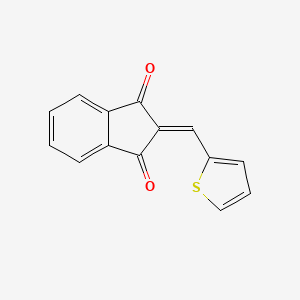

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)


![2H-Pyrrolo[2,3-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B2846653.png)